5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid
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Overview
Description
5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid is a chemical compound with the molecular formula C11H13NO7 It is characterized by the presence of methoxy and nitro functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid typically involves the nitration of a methoxy-substituted benzoic acid derivative. One common method includes the following steps:
Starting Material: The synthesis begins with 5-methoxy-2-nitrobenzoic acid.
Etherification: The 5-methoxy-2-nitrobenzoic acid is reacted with 2-methoxyethanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the 2-methoxyethoxy group.
Purification: The product is then purified using recrystallization or chromatography techniques to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), alkyl halides.
Esterification: Methanol, sulfuric acid.
Major Products Formed
Reduction: 5-Methoxy-4-(2-methoxyethoxy)-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Methyl 5-methoxy-4-(2-methoxyethoxy)-2-nitrobenzoate.
Scientific Research Applications
5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and methoxyethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-nitrobenzoic acid: Lacks the 2-methoxyethoxy group, making it less soluble in organic solvents.
4-Methoxy-2-nitrobenzoic acid: Lacks the 5-methoxy and 2-methoxyethoxy groups, resulting in different chemical reactivity.
5-Methoxy-4-(2-methoxyethoxy)-2-aminobenzoic acid: The amino derivative of the compound, which has different biological activities.
Uniqueness
5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. The 2-methoxyethoxy group enhances its solubility and potential for chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c1-17-3-4-19-10-6-8(12(15)16)7(11(13)14)5-9(10)18-2/h5-6H,3-4H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXTUVDBRCQWGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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